molecular formula C13H13N3O3S B2421048 4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid CAS No. 2320421-19-8

4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid

Cat. No. B2421048
CAS RN: 2320421-19-8
M. Wt: 291.33
InChI Key: BPCYGZVPVNORCO-UHFFFAOYSA-N
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Description

4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid, also known as MTCA, is a thiazole derivative that has been extensively studied for its potential therapeutic applications. MTCA has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs. In

Mechanism of Action

4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. 4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. Additionally, 4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid has been shown to inhibit the activation of MAPKs, which are involved in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. 4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the replication of various viruses. Additionally, 4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid has been found to have antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid has several advantages for lab experiments, including its availability, stability, and low toxicity. However, 4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid also has some limitations, including its poor solubility in aqueous solutions and limited bioavailability.

Future Directions

There are several future directions for the research on 4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid. One potential direction is the development of 4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the investigation of the anti-tumor and anti-viral activities of 4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid in vivo. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activities of 4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid and to optimize its pharmacokinetic properties.

Synthesis Methods

4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with 3-methylbenzoyl chloride and N,N-dimethylformamide (DMF), followed by the addition of ammonium carbonate and acetic acid. The resulting product is purified using column chromatography to obtain pure 4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid.

Scientific Research Applications

4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-viral properties. 4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to induce apoptosis in cancer cells. Additionally, 4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid has been shown to inhibit the replication of various viruses, including HIV-1 and HCV.

properties

IUPAC Name

4-amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-7-3-2-4-8(5-7)6-15-12(17)10-9(14)11(13(18)19)20-16-10/h2-5H,6,14H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCYGZVPVNORCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=NSC(=C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-{[(3-methylphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylic acid

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